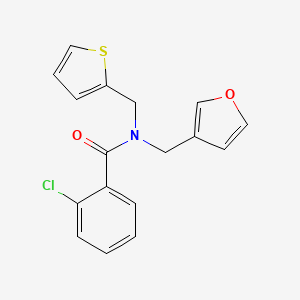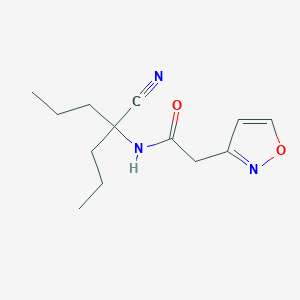
N-(1-cyano-1-propylbutyl)-2-(1,2-oxazol-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyano-1-propylbutyl)-2-(1,2-oxazol-3-yl)acetamide, commonly known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It was first discovered in 2005 and has since been studied extensively for its potential as an anti-cancer drug.
Mécanisme D'action
CX-5461 works by inhibiting RNA polymerase I transcription, which is responsible for the synthesis of ribosomal RNA. Cancer cells have high levels of ribosomal RNA transcription, which is necessary for their rapid growth and proliferation. By inhibiting this process, CX-5461 selectively targets cancer cells while sparing normal cells.
Biochemical and Physiological Effects:
CX-5461 has been shown to have a number of biochemical and physiological effects. It has been shown to induce DNA damage and activate the p53 tumor suppressor pathway, which plays a critical role in preventing the development of cancer. CX-5461 has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of CX-5461 is that it has been shown to be effective against a wide range of cancer types. It also selectively targets cancer cells while sparing normal cells, which reduces the risk of side effects. However, one of the limitations of CX-5461 is that it can be difficult to synthesize and purify, which can make it challenging to study in the lab.
Orientations Futures
There are a number of future directions for research on CX-5461. One area of interest is the development of more efficient synthesis methods, which would make it easier to study in the lab. Another area of interest is the development of combination therapies that could enhance the effectiveness of CX-5461. Finally, there is also interest in studying the long-term effects of CX-5461 on cancer patients, including its potential to induce drug resistance.
Méthodes De Synthèse
The synthesis of CX-5461 is a multi-step process that involves the reaction of several chemical compounds. The first step is the reaction of 2-methyl-2-butene with potassium tert-butoxide, which results in the formation of 1-tert-butoxy-3,3-dimethylbutane. This compound is then reacted with ethyl 2-bromoacetate to form ethyl 2-(tert-butoxy)-3,3-dimethylbutyrate. The next step involves the reaction of this compound with 2-amino-2-oxazoline to form N-(tert-butoxycarbonyl)-2-(1,2-oxazol-3-yl)acetamide. Finally, this compound is reacted with propylcyanide to form CX-5461.
Applications De Recherche Scientifique
CX-5461 has been studied extensively for its potential as an anti-cancer drug. It has been shown to selectively target cancer cells that have high levels of ribosomal DNA transcription, which is a common characteristic of many types of cancer. CX-5461 has been shown to be effective against a wide range of cancer types, including breast, ovarian, and pancreatic cancer.
Propriétés
IUPAC Name |
N-(4-cyanoheptan-4-yl)-2-(1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-3-6-13(10-14,7-4-2)15-12(17)9-11-5-8-18-16-11/h5,8H,3-4,6-7,9H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBZFWGSOKMFHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)(C#N)NC(=O)CC1=NOC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1-propylbutyl)-2-(1,2-oxazol-3-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

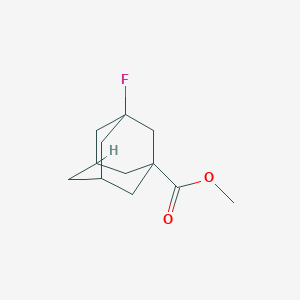
![[(5-Methyl-1,2-oxazol-3-yl)carbamoyl]methyl 2,2-diphenylacetate](/img/structure/B2783113.png)
![4-(2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzamide](/img/structure/B2783114.png)
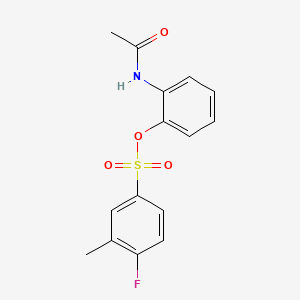
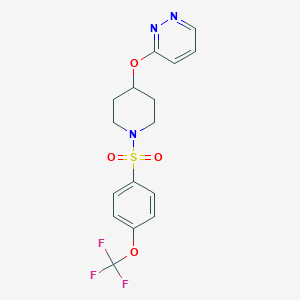
![2-(1H-benzo[d]imidazol-1-yl)-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone](/img/structure/B2783118.png)
![N-(5-chloro-2-methoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2783119.png)
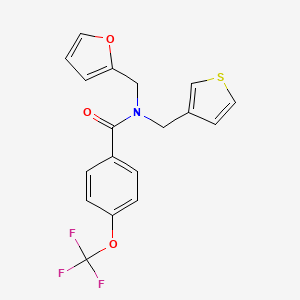
![Ethyl 4-((3-chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2783121.png)



